REACTION_CXSMILES
|
[NH2:1][CH:2]([C:4]([OH:6])=[O:5])[CH3:3].C(N(CC)CC)C.C[Si](Cl)(C)C.[CH:19]1([C:24](Cl)=[O:25])[CH2:23][CH2:22][CH2:21][CH2:20]1>ClCCl.O>[CH:19]1([C:24]([NH:1][CH:2]([CH3:3])[C:4]([OH:6])=[O:5])=[O:25])[CH2:23][CH2:22][CH2:21][CH2:20]1
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
NC(C)C(=O)O
|
Name
|
|
Quantity
|
41.98 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
45.07 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At 0° C
|
Type
|
WAIT
|
Details
|
at 40° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled to −10° C.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at −10° C. for 2 h and at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
With ice-cooling
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 10 min.
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate is filtered off with suction
|
Type
|
WASH
|
Details
|
The precipitate is washed with 300 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 300 ml of diethyl ether and subsequently dried at 60° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1(CCCC1)C(=O)NC(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |